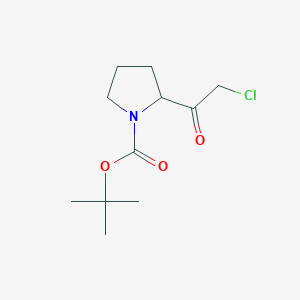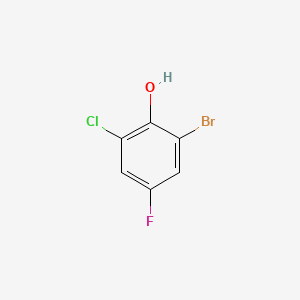
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate, also known as Cpt-caged L-proline, is a chemical compound used in scientific experiments to study various biological processes. It has a CAS Number of 848819-60-3 and a linear formula of C11H18ClNO3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is represented by the linear formula C11H18ClNO3 . More detailed structural analysis may require advanced spectroscopic techniques.Physical And Chemical Properties Analysis
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate has a molecular weight of 247.72 g/mol. It should be stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Antibacterial Activity Research
The compound has been utilized in studies to evaluate antibacterial activities against various bacterial strains. For instance, it has been screened for efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . This application is significant in the search for new antibiotics.
Chemical Building Block
It is a valuable building block in heterocyclic chemistry, used to construct complex molecules for further application in medicinal chemistry and material science . Its versatility in forming bonds with various functional groups makes it a staple in synthetic organic chemistry labs.
Safety and Hazard Analysis
In the context of safety and hazards, the compound’s properties are analyzed to ensure safe handling and usage in laboratory settings. Its potential skin irritant nature necessitates precautions during research and development activities .
Molecular Characterization
The compound’s molecular structure, including its weight, formula, and stereochemistry, is characterized for various scientific applications. This information is vital for researchers to understand its behavior and interactions at the molecular level .
Chromatography
Lastly, it may be used in chromatographic methods to study the separation of compounds, given its unique chemical properties. This can be particularly useful in analytical chemistry for identifying and quantifying various substances .
properties
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399035 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
CAS RN |
848819-60-3 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)






![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)